N-(2,3-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-12(2)10-23-19(25)18-16(8-9-27-18)22(20(23)26)11-17(24)21-15-7-5-6-13(3)14(15)4/h5-9,12,18H,10-11H2,1-4H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNWJNVVWDGMCH-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thieno[3,2-d]pyrimidine family, known for their diverse pharmacological properties. The unique structural features of this compound suggest promising applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O₂S. Its structure includes a thienopyrimidine core linked to a dimethylphenyl group and an acetamide moiety. This configuration enhances its potential to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against a range of bacteria and fungi. The presence of substituted amido or imino side chains in these compounds is crucial for their antimicrobial activity. In vitro studies have demonstrated that certain derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
| Compound | Activity | MIC (µg/mL) | Target Microorganisms |
|---|---|---|---|
| 4c | Antibacterial | 8 | S. aureus |
| 5e | Antimycobacterial | 16 | M. tuberculosis |
Anti-inflammatory and Anticancer Properties
The thieno[3,2-d]pyrimidine derivatives are also noted for their anti-inflammatory and anticancer activities. Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation . The compound's ability to modulate signaling pathways could provide therapeutic benefits in conditions like cancer and chronic inflammation.
The biological activity of this compound likely involves interaction with specific enzymes or receptors. Molecular docking studies indicate that it may bind to targets involved in critical biochemical pathways. Understanding these interactions is essential for elucidating its therapeutic potential.
Enzyme Inhibition Studies
In vitro assays have been conducted to evaluate the enzyme inhibition capabilities of this compound. These studies aim to identify the specific enzymes affected by the compound and the resultant biochemical changes.
Case Studies
Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives:
- Synthesis and Evaluation : One study synthesized a series of thienopyrimidinone derivatives and evaluated their antimicrobial activity against various strains. The results indicated that modifications at specific positions significantly influenced their efficacy .
- Therapeutic Applications : Another research effort highlighted the potential use of these compounds in treating metabolic disorders by targeting relevant enzymes . This suggests a broader application beyond traditional antimicrobial roles.
Q & A
Q. What methodologies are effective for synthesizing thieno[3,2-d]pyrimidin-1-yl acetamide derivatives, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling substituted pyrimidine intermediates with acetamide moieties. For example, describes a 82% yield using carbodiimide-mediated coupling in dichloromethane with triethylamine as a base. Key steps include:
- Reagent Selection : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation under mild conditions (0–5°C) .
- Solvent Optimization : Dichloromethane is preferred for solubility and inertness.
- Purification : Slow evaporation from methylene chloride yields high-purity crystals .
Table 1 : Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp. (°C) | Yield | Source |
|---|---|---|---|---|---|
| Coupling | EDC, Triethylamine | CH₂Cl₂ | 0–5 | 80–82% |
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.2 ppm), methyl groups (δ 2.1–2.3 ppm), and NH protons (δ 10.1–12.5 ppm) confirm connectivity (e.g., and ).
- X-ray Crystallography : Dihedral angles between aromatic rings (e.g., 48.45°–61.8°) reveal steric and electronic interactions affecting molecular packing .
- Elemental Analysis : Discrepancies ≤0.1% between calculated and observed C/N/S values validate purity .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for thieno-pyrimidinyl acetamides, and how can they be addressed?
- Methodological Answer :
- Disorder in Crystal Lattices : Steric repulsion from branched substituents (e.g., 2-methylpropyl) may cause disorder. Mitigation strategies include:
- Low-Temperature Data Collection : Reduces thermal motion artifacts .
- Hydrogen Bond Analysis : N–H⋯O/N interactions (R₂²(8/10) motifs) stabilize dimers, aiding structure refinement .
- Dihedral Angle Variability : Angles between thieno-pyrimidine and acetamide groups (e.g., 64.82°–80.70°) require constrained refinement protocols .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Methodological Answer :
- Core Modifications :
- Thieno-Pyrimidine Ring : Substitutions at the 3-position (e.g., 2-methylpropyl) influence lipophilicity and target binding ().
- Acetamide Linker : Bulky substituents (e.g., 2,3-dimethylphenyl) enhance steric hindrance, potentially reducing off-target interactions .
- Biological Assays :
- TRK Inhibition : Pyrazolo-thieno[3,2-d]pyrimidinyl analogs show TRK inhibitory activity (IC₅₀ < 100 nM) via hydrogen bonding with kinase backbones .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar analogs?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria in acetamide side chains (e.g., N–CO rotation) can split peaks. Use variable-temperature NMR to confirm .
- DFT Calculations : Compare experimental and computed chemical shifts to assign ambiguous signals (e.g., δ 6.01 ppm for CH-5 in ) .
Data Discrepancy Analysis
Q. Why might elemental analysis results deviate from theoretical values, and how can purity be assured?
- Methodological Answer :
Q. Key Takeaways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
